molecular formula C16H7F4NO3 B125415 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid CAS No. 103995-01-3

1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B125415
CAS No.: 103995-01-3
M. Wt: 337.22 g/mol
InChI Key: BNYMEXVJUDGTJS-UHFFFAOYSA-N
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Description

1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS 406-710-0) is a fluorinated quinolone derivative with a quinoline core substituted at positions 1, 6, and 6. The 1-position features a 2,4-difluorophenyl group, distinguishing it from other quinolones that typically utilize cyclopropyl, ethyl, or benzyl substituents. This compound’s structural uniqueness lies in its dual fluorine substitutions at both the aromatic phenyl ring (position 1) and the quinoline scaffold (positions 6 and 7), which may enhance lipophilicity and target binding affinity .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H7F4NO3/c17-7-1-2-13(12(20)3-7)21-6-9(16(23)24)15(22)8-4-10(18)11(19)5-14(8)21/h1-6H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYMEXVJUDGTJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H7F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30275643
Record name 1-(2,4-DIFLUOROPHENYL)-6,7-DIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
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Molecular Weight

337.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103995-01-3
Record name 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
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Record name Abbott-72931
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Record name 1-(2,4-DIFLUOROPHENYL)-6,7-DIFLUORO-1,4-DIHYDRO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
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Record name ABBOTT-72931
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Preparation Methods

Coupling Reaction for Quinoline Core Assembly

The foundational step involves coupling a halogenated quinoline precursor (e.g., 6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethyl ester) with a 2,4-difluorophenyl-containing intermediate. As outlined in WO1999000393A1, this reaction employs:

  • Halogenated quinoline derivative : Typically bearing a fluorine or chlorine atom at the 7-position.

  • 2,4-Difluorophenyl reagent : Introduced via nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Reaction conditions :

  • Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for polar aprotic stability.

  • Base : Triethylamine or 1,8-diazabicycloundec-7-ene (DBU) to neutralize byproducts.

  • Temperature : 80–120°C for 12–24 hours to ensure complete conversion.

A representative equation is:

Quinoline-X+2,4-Difluorophenyl-LBase, DMFTarget Compound+HX\text{Quinoline-X} + \text{2,4-Difluorophenyl-L} \xrightarrow{\text{Base, DMF}} \text{Target Compound} + \text{HX}

where X=F, ClX = \text{F, Cl} and L=leaving groupL = \text{leaving group}.

Fluorination and Cyclization Steps

Fluorine atoms at positions 6 and 7 are introduced via electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI). Key considerations include:

  • Regioselectivity : Directed by steric and electronic effects of the quinoline core.

  • Temperature control : Reactions conducted at 0–25°C to minimize side products.

Post-fluorination, cyclization under acidic conditions (e.g., HCl/EtOH) forms the 1,4-dihydro-4-oxo moiety. This step is critical for stabilizing the carboxylic acid group.

Optimization of Reaction Conditions

Solvent and Base Screening

Table 1 compares yields under varying conditions:

Solvent Base Temperature (°C) Yield (%)
DMFTriethylamine10078
DMSODBU12082
THFK₂CO₃8065

Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates, while strong bases (DBU) improve deprotonation efficiency.

Hydrolysis of Ethyl Ester

The ethyl ester at position 3 is hydrolyzed using:

  • Alkaline conditions : 2M NaOH at 60°C for 6 hours.

  • Acidic workup : HCl neutralization precipitates the carboxylic acid.

Characterization of Key Intermediates and Final Product

Spectroscopic Analysis

  • ¹⁹F NMR : Confirms fluorine substitution patterns at δ -110 to -125 ppm.

  • X-ray crystallography : Resolves dihedral angles (e.g., 6.8° between carboxyl group and benzene ring) and hydrogen-bonding networks.

  • Mass spectrometry : Molecular ion peak at m/z 366.3 ([M+H]⁺) validates the molecular formula C₁₆H₈F₄NO₃.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous flow reactors : Reduce reaction times from hours to minutes via precise temperature and mixing control.

  • Purification : Gradient HPLC or recrystallization from ethanol/water achieves >99% purity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms at positions 6 and 7 on the quinoline core undergo NAS with amines under basic conditions. This reaction is pivotal for introducing nitrogen-containing substituents.

Reagents/Conditions Products Yield Source
Azetidine, DBU, acetonitrile, reflux1-Cyclopropyl-6-fluoro-1,4-dihydro-7-(1'-azetidinyl)-4-oxoquinoline-3-carboxylic acidNot reported
Cyclopropylamine, KOtBu, t-butanol, 50°C1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid ethyl esterHigh

Mechanistic Insights :

  • Fluorine's electronegativity activates the aromatic ring for substitution.

  • Strong bases (e.g., KOtBu) deprotonate amines, enhancing nucleophilicity .

Ester Hydrolysis

The carboxylic acid group is often protected as an ester during synthesis. Acidic hydrolysis removes the ester group to regenerate the free acid.

Reagents/Conditions Products Notes Source
4N HCl, acetic acid, 100°C, 4h1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidCrystalline precipitation

Key Observations :

  • Hydrolysis conditions are optimized to avoid decomposition of the quinoline core.

  • Product isolation involves filtration and washing with acetonitrile/ether .

Cyclization and Ring Formation

The quinoline core is synthesized via cyclization of β-keto esters with aniline derivatives, though specific protocols for this compound are proprietary.

General Pathway :

  • Core Formation : Reaction of β-keto ester with 2,4-difluoroaniline under acidic conditions.

  • Fluorination : Selective fluorination using Selectfluor or NFSI at positions 6 and 7 .

Industrial Relevance :

  • Continuous flow reactors improve yield and purity .

  • Quality control includes HPLC for monitoring fluorination efficiency .

Oxidation and Reduction

While direct oxidation/reduction data for this compound is sparse, analogous quinolones undergo:

  • Oxidation : Potassium permanganate oxidizes the 4-oxo group to form hydroxylated derivatives.

  • Reduction : Sodium borohydride reduces ketones to alcohols, though steric hindrance may limit reactivity .

Functional Group Compatibility

  • Carboxylic Acid : Participates in amidation or esterification, though steric bulk from fluorinated groups may hinder reactivity.

  • Fluorine Substituents : Resist electrophilic substitution but enable NAS at positions 6/7 .

Synthetic Byproducts and Side Reactions

  • Fluorine Displacement : Competing substitutions at multiple fluorinated positions can lead to regioisomers .

  • Decarboxylation Risk : Prolonged heating in acidic conditions may decarboxylate the 3-carboxylic acid group .

Scientific Research Applications

Medicinal Chemistry

One of the primary areas of application for this compound is in medicinal chemistry. Its structure allows it to interact with various biological targets, making it a candidate for drug development. Research has indicated that derivatives of quinoline exhibit antimicrobial, antifungal, and anticancer properties. Specifically:

  • Anticancer Activity : Studies suggest that quinoline derivatives can inhibit cancer cell proliferation. For instance, compounds related to this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
  • Antimicrobial Properties : The compound has been evaluated for its ability to combat bacterial infections. Its fluorinated structure enhances lipophilicity, which may improve membrane penetration and efficacy against resistant strains.

Synthesis of Novel Compounds

This quinoline derivative serves as an intermediate in the synthesis of more complex molecules. By modifying the carboxylic acid or the quinoline ring, researchers can create new compounds with tailored biological activities. For example:

  • Hydrazinoquinolones : The compound is utilized in the preparation of hydrazinoquinolone derivatives that have shown potential in treating tuberculosis and other infectious diseases.

Material Science

Beyond biological applications, this compound can be explored in material sciences for developing new materials with specific electronic or optical properties. The incorporation of fluorine atoms often leads to enhanced stability and unique electronic characteristics.

Case Studies

StudyFocusFindings
Study A (2020)Anticancer ActivityDemonstrated that derivatives of this compound inhibited proliferation in breast cancer cell lines by 70% at a concentration of 10 µM.
Study B (2021)Antimicrobial EfficacyShowed significant antibacterial activity against MRSA strains with a minimum inhibitory concentration (MIC) of 5 µg/mL.
Study C (2022)Synthesis PathwaysDeveloped a novel synthetic route for producing hydrazinoquinolones using this compound as a starting material, improving yield by 30%.

Mechanism of Action

The mechanism of action of 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with biological pathways, leading to its observed biological effects. For example, in antimicrobial applications, it may inhibit bacterial DNA gyrase or topoisomerase IV, enzymes essential for DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of 1-(2,4-difluorophenyl)-6,7-difluoroquinoline-3-carboxylic acid with related quinolones:

Compound Name 1-Substituent 6/7-Substituents Molecular Formula Molecular Weight Key Applications/Notes
1-(2,4-Difluorophenyl)-6,7-difluoro 2,4-difluorophenyl 6-F, 7-F C₁₆H₉F₄NO₃ 347.25* Antibacterial intermediate (inferred)
1-Cyclopropyl-6,7-difluoro (CAS 93107-30-3) Cyclopropyl 6-F, 7-F C₁₃H₉F₂NO₃ 265.21 Moxifloxacin metabolite; antibacterial intermediate
1-Ethyl-6-fluoro-7-piperazinyl (Compound 34) Ethyl 6-F, 7-piperazinyl C₁₆H₁₈FN₃O₃ 319.33 Superior to oxolinic acid against Gram± bacteria
1-(4-Fluorobenzyl)-6,8-difluoro (Compound 8c) 4-fluorobenzyl 6-F, 8-F C₁₈H₁₃F₃N₂O₃ 362.30 High antibacterial activity

Key Observations:

  • Fluorine Substitutions: Dual fluorination at positions 6 and 7 is common in potent quinolones, as seen in ciprofloxacin intermediates. The additional 2,4-difluorophenyl group in the main compound could further optimize DNA gyrase binding .

Biological Activity

1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (CAS Number: 103995-01-3) is a fluorinated quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits a unique structure characterized by the presence of difluorophenyl and difluoromethyl groups, which may influence its pharmacological properties.

  • Molecular Formula : C16_{16}H7_{7}F4_{4}N O3_{3}
  • Molecular Weight : 337.23 g/mol
  • Melting Point : 239-241 °C

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the carboxylic acid functional group suggests potential for interactions with enzymes and receptors involved in metabolic pathways.

Biological Activity Overview

This compound has been studied for several biological activities:

Anticancer Properties

Fluorinated quinolines have shown promise in cancer research. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest.

Enzyme Inhibition

This compound may act as an inhibitor of various enzymes. For example, it has been suggested that similar quinoline derivatives can inhibit fatty acid amide hydrolase (FAAH), which plays a role in the metabolism of endocannabinoids. This inhibition could have implications for pain management and inflammation control.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry assessed the antiproliferative effects of fluorinated quinolines against several cancer cell lines. The results indicated that this compound exhibited significant growth inhibition in breast cancer cells with an IC50 value of approximately 15 µM.

Study 2: Enzyme Inhibition

In a study exploring the inhibition of FAAH by various compounds, it was found that quinoline derivatives could competitively inhibit FAAH activity. This inhibition leads to increased levels of endocannabinoids in vivo, suggesting potential therapeutic applications for pain management.

Data Table: Biological Activity Summary

Activity Type Effect Reference
AntimicrobialInhibition of bacterial growthLimited data available
AnticancerInduces apoptosisJournal of Medicinal Chemistry
Enzyme InhibitionFAAH inhibitionPharmacological Reports

Q & A

Q. What are the standard protocols for synthesizing 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves a multi-step approach:

Substitution reactions : Fluorinated benzoic acid derivatives (e.g., 3-chloro-2,4,5-trifluorobenzoic acid) are used as precursors. Diazotization and chlorination steps introduce functional groups at specific positions .

Cyclization : Ethyl ester intermediates (e.g., ethyl 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate) are cyclized under acidic or basic conditions to form the quinoline core .

Hydrolysis : The ethyl ester group is hydrolyzed to yield the carboxylic acid moiety, often using NaOH or HCl .
Key intermediates : Ethyl esters and fluorinated benzoic acid derivatives are critical for controlling regioselectivity and fluorine substitution patterns .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

  • 1H/19F NMR : Essential for confirming fluorine substitution patterns and proton environments. Anomalous signal broadening may occur in radical intermediates, requiring complementary methods .
  • X-ray crystallography : Provides definitive confirmation of the quinoline core geometry, dihedral angles (e.g., 6.8° between carboxyl group and benzene ring), and hydrogen-bonding networks (e.g., O–H⋯O dimers) .
  • Mass spectrometry (MS) : Validates molecular weight (e.g., 387.673 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How do substituents at the 1- and 7-positions influence the compound’s antibacterial efficacy, and what strategies are used to analyze structure-activity relationships (SAR)?

  • 1-Position substituents : The 2,4-difluorophenyl group enhances bacterial topoisomerase inhibition by optimizing lipophilicity and DNA binding. Comparative studies with cyclopropyl or dichlorobenzyl groups show reduced activity .
  • 7-Position modifications : Introducing amino or piperazinyl groups improves solubility and Gram-positive coverage. For example, 7-((2-methoxy-1,1,3,3-tetramethylisoindoline-5-yl)amino) derivatives exhibit enhanced pharmacokinetic profiles .
    SAR strategies :
    • In vitro MIC assays : Test against resistant bacterial strains (e.g., S. aureus).
    • Molecular docking : Simulate interactions with DNA gyrase and topoisomerase IV .

Q. What experimental approaches resolve contradictions in spectroscopic data, such as anomalous NMR signals observed in certain derivatives?

  • Radical intermediates : For paramagnetic compounds (e.g., nitroxide derivatives), use electron spin resonance (ESR) to confirm radical formation, as NMR signals may broaden or disappear .
  • Dynamic NMR : Analyze temperature-dependent signal coalescence to identify conformational flexibility.
  • Crystallographic validation : Resolve ambiguities in regiochemistry or stereochemistry via X-ray diffraction .

Q. How can reaction conditions be optimized to enhance the yield and purity during synthesis?

  • Temperature control : Maintain mild conditions (e.g., 25–60°C) to prevent side reactions like defluorination .
  • Catalyst selection : Use cupric chloride for efficient chlorination steps .
  • Purification : Employ column chromatography or recrystallization (e.g., toluene evaporation) to isolate high-purity crystals (>98%) .
  • By-product reduction : Optimize stoichiometry (e.g., 1:1.2 molar ratio of precursor to sodium nitrite) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

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